2',3'-Dideoxy-uridine-5'-monophosphate
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Overview
Description
2’,3’-Dideoxy-uridine-5’-monophosphate is a modified nucleotide that lacks hydroxyl groups at the 2’ and 3’ positions on the ribose sugar. This modification makes it a dideoxynucleotide, which is crucial in various biochemical processes, particularly in the inhibition of DNA polymerase during DNA sequencing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-uridine-5’-monophosphate typically involves the reduction of uridine derivatives. One common method includes the use of 30% ammonia water to obtain 2’,3’-dideoxy-2’,3’-didehydrouridine, which is then hydrated to remove the double bond by dissolving it in methanol containing a catalyst like wet 5% palladium on carbon under a hydrogen atmosphere .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale biocatalytic processes. For example, uridine 5’-monophosphate can be produced from orotic acid using whole-cell biocatalysts like Saccharomyces cerevisiae, which can be adapted for the production of 2’,3’-Dideoxy-uridine-5’-monophosphate .
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dideoxy-uridine-5’-monophosphate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can be reduced to remove double bonds or oxidized under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions due to the absence of hydroxyl groups at the 2’ and 3’ positions.
Common Reagents and Conditions
Common reagents include ammonia water for reduction and methanol with palladium on carbon for hydrogenation. These conditions are crucial for achieving high yields and purity of the final product .
Major Products
The major products formed from these reactions include various dideoxy derivatives, which are essential in DNA sequencing and other biochemical applications .
Scientific Research Applications
2’,3’-Dideoxy-uridine-5’-monophosphate has several scientific research applications:
Chemistry: Used as a substrate in enzymatic reactions to study nucleotide interactions.
Biology: Plays a role in DNA sequencing and the study of genetic material.
Medicine: Investigated for its potential in antiviral therapies due to its ability to inhibit viral DNA polymerase.
Industry: Utilized in the production of nucleotide analogs for research and therapeutic purposes
Mechanism of Action
The compound exerts its effects by inhibiting DNA polymerase. The absence of hydroxyl groups at the 2’ and 3’ positions prevents the formation of phosphodiester bonds, leading to the termination of DNA chain elongation. This mechanism is crucial in DNA sequencing and antiviral therapies .
Comparison with Similar Compounds
Similar Compounds
2’,3’-Dideoxyadenosine triphosphate: Another dideoxynucleotide used in DNA sequencing.
2’,3’-Dideoxycytidine: Used in antiviral therapies.
2’,3’-Dideoxy-2’,3’-didehydroadenosine: Known for its antiviral properties
Uniqueness
2’,3’-Dideoxy-uridine-5’-monophosphate is unique due to its specific inhibition of DNA polymerase and its applications in both DNA sequencing and potential antiviral therapies. Its structure allows for precise termination of DNA synthesis, making it invaluable in genetic research and medical applications .
Properties
CAS No. |
117605-34-2 |
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Molecular Formula |
C9H13N2O7P |
Molecular Weight |
292.18 g/mol |
IUPAC Name |
[(2S,5R)-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H13N2O7P/c12-7-3-4-11(9(13)10-7)8-2-1-6(18-8)5-17-19(14,15)16/h3-4,6,8H,1-2,5H2,(H,10,12,13)(H2,14,15,16)/t6-,8+/m0/s1 |
InChI Key |
YHPMDBWWRCBXNU-POYBYMJQSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1COP(=O)(O)O)N2C=CC(=O)NC2=O |
Canonical SMILES |
C1CC(OC1COP(=O)(O)O)N2C=CC(=O)NC2=O |
Origin of Product |
United States |
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